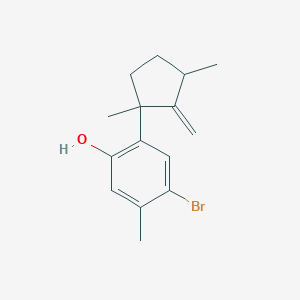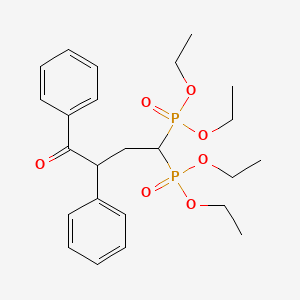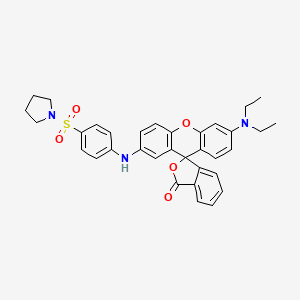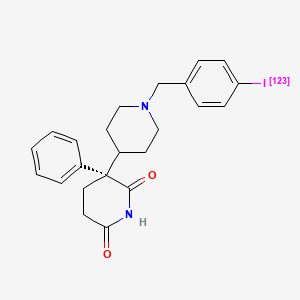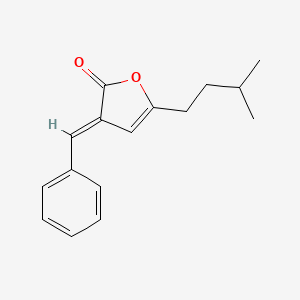
5-Isoamyl-3-benzylidene-3H-furan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isoamyl-3-benzylidene-3H-furan-2-one: is an organic compound belonging to the furanone family It is characterized by a furan ring substituted with an isoamyl group at the 5-position and a benzylidene group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isoamyl-3-benzylidene-3H-furan-2-one typically involves the reaction of 5-isoamyl-3H-furan-2-one with benzaldehyde. The reaction is carried out in the presence of acetic anhydride (Ac2O) as a catalyst. The mixture is heated in a water bath at 90-93°C for 2.5 hours. After the reaction, the solution is concentrated under reduced pressure, and the residue is recrystallized from ethanol to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Isoamyl-3-benzylidene-3H-furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanone derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The furan ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of furanone derivatives with oxidized functional groups.
Reduction: Formation of 5-isoamyl-3-benzyl-3H-furan-2-one.
Substitution: Formation of substituted furanone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 5-Isoamyl-3-benzylidene-3H-furan-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: The compound has shown potential antimicrobial activity, making it a candidate for developing new antibiotics .
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent. Its structural similarity to other bioactive furanones suggests it may interact with biological targets involved in inflammation .
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its reactivity and versatility make it valuable for producing various chemical intermediates.
Mecanismo De Acción
The mechanism of action of 5-Isoamyl-3-benzylidene-3H-furan-2-one involves its interaction with specific molecular targets. The compound can act as a pronucleophile in asymmetric vinylogous Michael addition reactions, leading to the formation of hybrid molecules with γ-lactam and butenolide structural motifs . This interaction is facilitated by the activation of both substrates by a bifunctional organocatalyst derived from a cinchona alkaloid.
Comparación Con Compuestos Similares
5-Benzylidene-3,4-dihalo-furan-2-one: Known for its anti-inflammatory properties.
5-Propyl-3-benzylidene-3H-furan-2-one: Another furanone derivative with similar structural features.
Uniqueness: 5-Isoamyl-3-benzylidene-3H-furan-2-one stands out due to its specific isoamyl substitution, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
120388-31-0 |
|---|---|
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
(3E)-3-benzylidene-5-(3-methylbutyl)furan-2-one |
InChI |
InChI=1S/C16H18O2/c1-12(2)8-9-15-11-14(16(17)18-15)10-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3/b14-10+ |
Clave InChI |
LZMIRPVHPUYHSJ-GXDHUFHOSA-N |
SMILES isomérico |
CC(C)CCC1=C/C(=C\C2=CC=CC=C2)/C(=O)O1 |
SMILES canónico |
CC(C)CCC1=CC(=CC2=CC=CC=C2)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


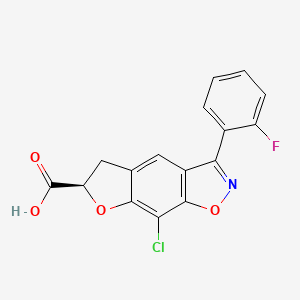
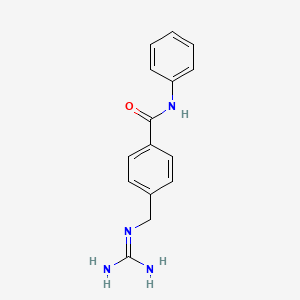
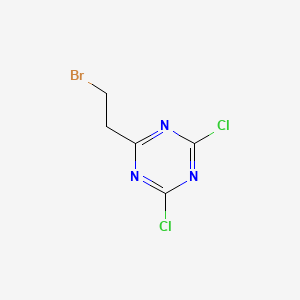

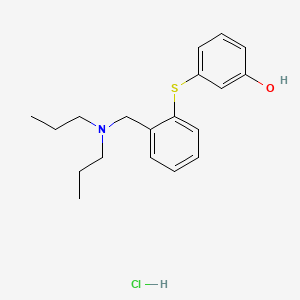
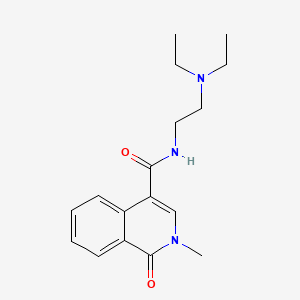

![[(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12730905.png)
